molecular formula C11H19IO B14313490 6-Iododecahydro-1H-benzo[7]annulen-2-ol CAS No. 115462-87-8

6-Iododecahydro-1H-benzo[7]annulen-2-ol

Cat. No.: B14313490
CAS No.: 115462-87-8
M. Wt: 294.17 g/mol
InChI Key: HZRVYWBWLWCRMY-UHFFFAOYSA-N
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Description

6-Iododecahydro-1H-benzo7annulen-2-ol is a chemical compound with a unique structure that includes an iodinated decahydrobenzoannulene ring.

Preparation Methods

The synthesis of 6-Iododecahydro-1H-benzo7annulen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of decahydrobenzoannulene derivatives under specific reaction conditions. The process often requires the use of iodine or iodinating agents in the presence of catalysts to achieve the desired iodinated product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

6-Iododecahydro-1H-benzo7annulen-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iododecahydro-1H-benzo7annulen-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iododecahydro-1H-benzo7annulen-2-ol involves its interaction with specific molecular targets. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

6-Iododecahydro-1H-benzo7annulen-2-ol can be compared with other similar compounds, such as:

The uniqueness of 6-Iododecahydro-1H-benzo7annulen-2-ol lies in its specific iodinated structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

115462-87-8

Molecular Formula

C11H19IO

Molecular Weight

294.17 g/mol

IUPAC Name

6-iodo-2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-benzo[7]annulen-2-ol

InChI

InChI=1S/C11H19IO/c12-10-3-1-2-8-7-11(13)5-4-9(8)6-10/h8-11,13H,1-7H2

InChI Key

HZRVYWBWLWCRMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CCC2CC(C1)I)O

Origin of Product

United States

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